5-(Methylthio)-3-phenyl-1,2,4-thiadiazole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. The results would provide information about the compound’s atomic arrangement and chemical bonds.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Anticancer Applications
- Novel thiazole and 1,3,4-thiadiazole derivatives, including compounds related to 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole, have shown potent anticancer activities. Particularly, these compounds demonstrated significant efficacy against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
- Another study synthesized thiadiazoles incorporating pyrazole moiety, which exhibited promising anticancer activity against breast carcinoma cell lines, suggesting a potential application in cancer treatment (Gomha et al., 2014).
Antimicrobial and Antitubercular Activity
- Novel quaternary ammonium salts with a 5-methyl-1,3,4-thiadiazole-2-thiol moiety exhibited potent antimicrobial effects against common pathogens, indicating their potential as novel antimicrobial agents (Xie et al., 2017).
- In the development of antitubercular agents, phenothiazine-thiadiazole hybrids were designed, displaying significant inhibitory activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).
Antiviral and Fungicidal Properties
- 1,2,3-Thiadiazoles, including those with a 5-methyl moiety, synthesized via the Ugi reaction, showed significant antivirus and fungicidal activities, suggesting their potential in pesticide development (Zheng et al., 2010).
Applications in Solar Cells
- 5-Methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer were used in dye-sensitized and quantum-dot sensitized solar cells, offering a novel and cost-effective solution for improving the efficiency of these cells (Rahman et al., 2018).
Corrosion Inhibition
- Thiadiazole derivatives, including phenyl-substituted amino thiadiazoles, have been investigated as corrosion inhibitors for copper in acidic environments, demonstrating their potential in material science and engineering (Tang et al., 2009).
Safety And Hazards
This section would detail the safety precautions that need to be taken when handling the compound, as well as any hazards associated with its use.
Future Directions
This would involve a discussion of potential future research directions, such as further studies to better understand the compound’s properties or potential applications.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I would be able to provide a more detailed analysis.
properties
IUPAC Name |
5-methylsulfanyl-3-phenyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-12-9-10-8(11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKNSBBDDVYPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342889 | |
Record name | 5-(methylthio)-3-phenyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylthio)-3-phenyl-1,2,4-thiadiazole | |
CAS RN |
32991-58-5 | |
Record name | 5-(methylthio)-3-phenyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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